3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
Overview
Description
“3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS number 1423530-31-7 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . Its molecular weight is 283.20 . More detailed physical and chemical properties could not be found.Scientific Research Applications
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Dopamine D2 Receptor Ligand
- Field : Medicinal Chemistry
- Application : The compound D2AAK1_3, which has a similar structure, was designed as a modification of the lead structure D2AAK1, an in vivo active multi-target compound with nanomolar affinity to a number of aminergic GPCRs . It has an affinity to the human dopamine D2 receptor with Ki of 151 nM .
- Methods : This compound was synthesized in the reaction of 5-ethoxyindole and 1-benzyl-4-piperidone . Structural and thermal characterization of the compound D2AAK1_3 was performed using X-ray studies, molecular docking and molecular dynamics, as well as thermal analysis .
- Results : The compound crystallizes in the orthorhombic system, in the chiral space group P 2 1 2 1 2 1 . It has a non-planar conformation .
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GABAc Blocker
- Field : Neuropharmacology
- Application : (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate, a compound with a similar structure, has been used as a γ-aminobutyric acid C (GABAc) blocker in retinal ganglion cells .
- Methods : This compound has been used as a GABAc receptor antagonist to study the role of inner retinal inhibition in midget ganglion cells .
- Results : The studies suggest that this compound may be used to investigate GABAc receptor function in the outer retina and in any other areas of the nervous system in which these types of receptor are present .
Safety And Hazards
properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNNDJXJTJEUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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